molecular formula C11H20N2O2 B2904222 Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1218352-79-4

Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B2904222
CAS No.: 1218352-79-4
M. Wt: 212.293
InChI Key: RNDUNXQJDMUGEH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic tropane derivative characterized by an 8-azabicyclo[3.2.1]octane core. Key structural features include:

  • Position 3: Both an amino (-NH₂) and an ethyl ester (-COOEt) group.
  • Position 8: A methyl substituent on the nitrogen atom.

This compound is of interest in medicinal chemistry due to the tropane scaffold's prevalence in central nervous system (CNS) agents, such as cocaine analogs and anticholinergics . Its synthesis typically involves functionalization of the tropane core via alkylation, esterification, or substitution reactions .

Properties

IUPAC Name

ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-3-15-10(14)11(12)6-8-4-5-9(7-11)13(8)2/h8-9H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDUNXQJDMUGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2CCC(C1)N2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various organic reactions such as cyclization and functional group transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Multistep Synthesis and Nematicidal Activity of 2-(8-azabicyclo3.2.1 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate has diverse applications in scientific research, including:

  • Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: The compound's biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby modulating its activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Analogues

The following table highlights structural analogs and their key differences:

Compound Name Substituents (Position) Key Structural Differences Reference
Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate (Target) 3: NH₂, COOEt; 8: CH₃ Reference compound
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride 3: NH₂; 8: CH₃ Lacks ester group; hydrochloride salt form
Ethyl 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylate 3: COOEt; 8: CH₂Ph (benzyl) Bulkier 8-substituent; no amino group
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate (Troparil) 2: COOMe; 3: Ph; 8: CH₃ Phenyl at C3; ester at C2 instead of C3
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 3: O; 8: COOEt Ketone replaces amino/ester; no methyl at N8
3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid HCl 3: OH, COOH; 8: CH₃ Carboxylic acid replaces ester; hydroxy at C3
tert-Butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate 3: NH₂, COOtBu; 8: H Bulky tert-butyl ester; no methyl at N8

Key Observations :

  • Position 3: Substitution with amino/ester (target) vs. phenyl (Troparil) or hydroxy/carboxylic acid () alters hydrogen bonding and receptor interactions .
  • Position 8 : Methyl vs. benzyl () affects lipophilicity and steric hindrance, influencing bioavailability .
  • Salt Forms : Hydrochloride salts (e.g., ) enhance water solubility, critical for pharmaceutical formulations .

Physicochemical Properties

Property Target Compound 3-Hydroxy-8-methyl analog (HCl) Troparil
Molecular Formula C₁₁H₁₈N₂O₂ (estimated) C₉H₁₅NO₃·HCl C₁₅H₁₉NO₂
Molecular Weight ~210.28 227.30 (free base) 245.32
Functional Groups Ester, amino Carboxylic acid, hydroxy Ester, phenyl
Solubility Moderate (ester) High (ionized HCl salt) Low (lipophilic phenyl)
Boiling Point Not reported Not reported 281°C (analog with ester)

Key Observations :

  • The target compound’s ester group balances lipophilicity and solubility, whereas carboxylic acid derivatives () are more polar but require salt forms for stability .
  • Troparil’s phenyl group contributes to lower solubility but enhanced CNS penetration .

Biological Activity

Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate, also known by its CAS number 1218352-79-4, is a bicyclic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, characterized by a bicyclic structure that imparts unique pharmacological properties. The molecular formula is C11H20N2O2C_{11}H_{20}N_{2}O_{2} with a molecular weight of approximately 212.29 g/mol.

PropertyValue
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
CAS Number1218352-79-4
Purity98%

This compound functions primarily as a monoamine reuptake inhibitor . This mechanism is critical in the treatment of various neuropsychiatric disorders, including depression and anxiety. By inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, this compound can enhance mood and alleviate symptoms associated with mood disorders.

Case Studies

  • Antidepressant Efficacy : A study highlighted the efficacy of related compounds in treating major depressive disorder by demonstrating their ability to inhibit monoamine transporters effectively . Ethyl 3-amino derivatives showed promise in preclinical models for similar applications.
  • Neurotransmitter Interaction : Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane series exhibit selectivity towards serotonin and norepinephrine transporters, suggesting potential for tailored antidepressant therapies with reduced side effects compared to traditional SSRIs .

Therapeutic Applications

The biological activity of this compound extends beyond antidepressant properties:

  • Attention Deficit Hyperactivity Disorder (ADHD) : As a monoamine reuptake inhibitor, this compound may be beneficial in managing ADHD symptoms by modulating neurotransmitter levels in the brain .
  • Anxiolytic Effects : Its potential anxiolytic properties could be explored further for treating anxiety disorders, given its mechanism of action on serotonin pathways .

Research Findings

Recent investigations into related compounds have provided insights into their biological activity:

  • In vitro Studies : Compounds within this class have been shown to inhibit reuptake mechanisms in cells expressing human serotonin and norepinephrine transporters . This suggests that Ethyl 3-amino derivatives could be developed into effective therapeutic agents.
  • Safety Profile : Preliminary data indicate that these compounds may exhibit a favorable safety profile compared to older tricyclic antidepressants, which are known for their cardiovascular side effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate, and how can reaction yields be optimized?

  • Methodology : The synthesis of bicyclic compounds like this often involves enantioselective routes using acyclic precursors with predefined stereochemistry. For example, desymmetrization of tropinone derivatives or stereoselective cyclization can yield the bicyclic core. Optimization includes:

  • Catalyst selection : Chiral catalysts (e.g., organocatalysts or transition metal complexes) to control stereochemistry.
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at controlled temperatures (e.g., reflux conditions) to enhance reaction efficiency .
  • Purification : Column chromatography with gradients of dichloromethane/ether (9:1) to isolate high-purity products .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the bicyclic scaffold and substituents. Key signals include the ethyl ester (δ ~4.1 ppm for CH2_2, δ ~1.3 ppm for CH3_3) and amino protons (δ ~2.5 ppm).
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 200.128) and fragmentation patterns .
  • Infrared spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) stretches .

Q. What are the stability and storage considerations for this compound under laboratory conditions?

  • Methodology :

  • Stability : The compound is stable under standard conditions but may degrade in acidic/basic environments. Monitor via TLC or HPLC for decomposition.
  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N2_2 or Ar) to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How does the bioactivity of this compound compare to structurally related azabicyclic compounds?

  • Methodology :

  • Comparative assays : Test against similar compounds (e.g., 8-methyl-3-oxo analogs) in antimicrobial or receptor-binding assays. For example:
CompoundMIC (μg/mL)Target Organism
Methyl 8-methyl-3-oxo analog<0.03125Staphylococcus aureus
Benzothiazole derivatives<0.1Klebsiella pneumoniae
  • Structure-activity relationship (SAR) : Modify substituents (e.g., ester vs. carboxylic acid) to assess impact on potency .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

  • Methodology :

  • Reproducibility checks : Validate protocols using identical reagents (e.g., LiAlH4_4 for reductions) and equipment (e.g., anhydrous glassware).
  • Data normalization : Adjust for variables like bacterial strain variability or solvent purity. Cross-reference with orthogonal assays (e.g., enzymatic vs. whole-cell assays) .

Q. What strategies are effective for enantioselective synthesis of this compound, and how is chirality confirmed?

  • Methodology :

  • Chiral auxiliaries : Use tert-butyl carbamate groups to direct stereochemistry during cyclization .
  • Analytical techniques : Polarimetry or chiral HPLC (e.g., Chiralpak® columns) to determine enantiomeric excess (ee). Compare retention times with racemic mixtures .

Q. What toxicological precautions are necessary when handling this compound in vivo or in cellular models?

  • Methodology :

  • In vitro testing : Conduct MTT assays to determine IC50_{50} values in human cell lines (e.g., HEK293).
  • Safety protocols : Follow GHS Category 2 guidelines for skin/eye irritation. Use PPE (gloves, goggles) and fume hoods during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.